molecular formula C12H8Br2 B083442 2,2'-Dibromobiphenyl CAS No. 13029-09-9

2,2'-Dibromobiphenyl

Cat. No.: B083442
CAS No.: 13029-09-9
M. Wt: 312 g/mol
InChI Key: DRKHIWKXLZCAKP-UHFFFAOYSA-N
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Description

2,2’-Dibromobiphenyl is an organic compound with the molecular formula C12H8Br2. It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing two bromine atoms attached to a biphenyl structure. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromobiphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’-positions of the biphenyl molecule .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dibromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dibromobiphenyl involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, influencing their activity. For example, it has been shown to bind to the aryl hydrocarbon receptor, leading to the activation of phase I and II xenobiotic metabolizing enzymes . This interaction can result in the modulation of gene expression and biochemical pathways involved in detoxification and metabolism.

Comparison with Similar Compounds

  • 2-Bromobiphenyl
  • 4,4’-Dibromobiphenyl
  • 2,2’-Diiodobiphenyl

Comparison: 2,2’-Dibromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. Compared to 2-Bromobiphenyl, it has two bromine atoms, making it more reactive in substitution and coupling reactions. 4,4’-Dibromobiphenyl, on the other hand, has bromine atoms at different positions, leading to different steric and electronic effects .

Biological Activity

2,2'-Dibromobiphenyl is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈Br₂
  • Molecular Weight : 295.00 g/mol
  • Structure : this compound consists of two phenyl rings connected by a single bond, with bromine substituents at the 2-position of each ring.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of Biphenyl : Biphenyl can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Lithiation Reactions : The compound can also be synthesized via lithiation followed by electrophilic substitution. For example, the Br-Li exchange reaction allows for the introduction of other functional groups onto the biphenyl structure .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various halogenated biphenyls, it was found that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of protein interactions and cellular stress responses, leading to cell death .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • Protein Interactions : The bromine atoms can participate in halogen bonding, which influences protein conformation and function.
  • Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL.
  • Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesProtein interaction modulation
4-BromobiphenylModerateNoLimited interaction
4,4'-DibromobiphenylYesModerateReactive oxygen species

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2'-Dibromobiphenyl, and how do reaction conditions impact yield?

The Br-Li exchange reaction using n-BuLi is a key method for synthesizing unsymmetrical biaryls from this compound. Evidence from macrobatch reactor experiments shows yields of 94% at −78°C (4-minute reaction time), but yields drop to 86% at −48°C, indicating temperature sensitivity. Optimizing cryogenic conditions (−78°C) and short reaction times (≤4 minutes) maximizes product purity and minimizes side reactions . Alternative routes, such as Suzuki-Miyaura coupling, require careful selection of catalysts (e.g., Pd-based systems) to address steric hindrance from bromine substituents.

Q. Which analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. Reference standards (e.g., 100 µg/mL in hexane solutions) enable calibration for environmental analysis . For structural confirmation, compare NMR spectra with computational predictions (e.g., using NIST data ). High-performance liquid chromatography (HPLC) with UV detection is also effective for purity assessment, particularly when detecting trace impurities from bromination side reactions .

Q. What safety protocols are essential for handling this compound?

Classified under IARC Group 2B (possible carcinogen), it requires handling in fume hoods with nitrile gloves and lab coats. Waste disposal must comply with halogenated organic compound protocols. Toxicity studies highlight bioaccumulation risks, necessitating rigorous containment during environmental fate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Br-Li exchange reaction yields?

Discrepancies in yields (e.g., 94% vs. 69% at −78°C ) may arise from trace moisture or oxygen contamination. Replicate experiments under inert atmospheres (argon/glovebox) and use freshly distilled solvents. Kinetic studies (e.g., in situ monitoring via FTIR) can identify side reactions, such as premature quenching of lithium intermediates.

Q. What strategies mitigate side reactions during functionalization of this compound?

Steric hindrance at the 2,2' positions complicates cross-coupling. Using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions improves selectivity . For electrophilic substitutions, meta-directing effects of bromine necessitate directing groups (e.g., boronic esters) to achieve regioselectivity. Computational modeling (DFT) aids in predicting reactive sites .

Q. What methodological considerations apply to studying environmental degradation pathways?

Simulate photolysis and hydrolysis under controlled UV light (254 nm) and pH conditions. Track degradation products (e.g., hydroxylated biphenyls) via LC-MS. Field studies should account for sediment adsorption coefficients (log Koc >5.0), as this compound exhibits persistence in anaerobic environments .

Q. How can computational models predict physicochemical properties of derivatives?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for bromine substituents, aiding in reactivity predictions. QSPR models correlate log P values (experimental: ~4.2) with bioaccumulation potential . Validate models against experimental data from NIST or IARC databases .

Application-Focused Questions

Q. What role does this compound play in material science?

It serves as a precursor for liquid crystals (e.g., via Suzuki coupling to generate terphenyls) and flame-retardant polymers. Steric effects from bromine substituents influence mesophase stability in liquid crystals .

Q. How is it utilized as a reference standard in environmental analysis?

Certified solutions (e.g., 35 µg/mL in isooctane) are used to calibrate GC-ECD systems for detecting brominated biphenyls in soil and water. Co-elution with decabromobiphenyls requires column optimization (e.g., DB-5MS) for resolution .

Properties

IUPAC Name

1-bromo-2-(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHIWKXLZCAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074761
Record name 2,2'-Dibromobiphenyl
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Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-09-9
Record name 2,2′-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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